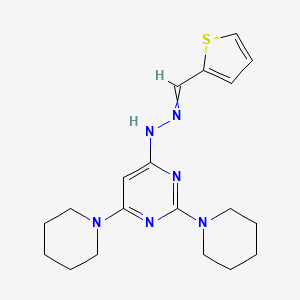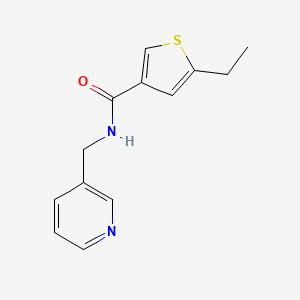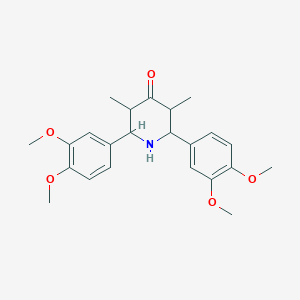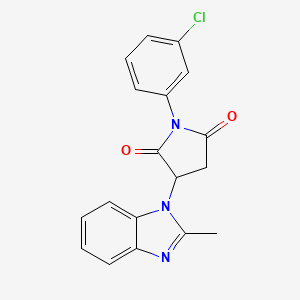![molecular formula C19H22N6O3 B4895275 4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide](/img/structure/B4895275.png)
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide is a complex organic compound featuring a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazines with 1,3-diketones, followed by nitration and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for cost-efficiency and scalability, often incorporating automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of nitro and pyrazole moieties makes it particularly interesting for research and development in various scientific fields .
Properties
IUPAC Name |
4-(5-methyl-3-nitropyrazol-1-yl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-14-5-7-16(8-6-14)13-23-11-9-17(21-23)20-19(26)4-3-10-24-15(2)12-18(22-24)25(27)28/h5-9,11-12H,3-4,10,13H2,1-2H3,(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPBAVYKZLSXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CCCN3C(=CC(=N3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4895196.png)

![4-({3-[allyl(dimethyl)ammonio]propanoyl}amino)-4-methyltetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B4895215.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)

![N,N-diethyl-2-[2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride](/img/structure/B4895250.png)

![methyl 2-amino-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895261.png)
![6-(2-Ethoxy-1-naphthyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4895285.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B4895286.png)
![(5Z)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4895294.png)


